Furisyl

Antitumor Activity In Vivo Efficacy Transplantable Tumor Models

Furisyl (2-(2-furyl)-5-hydroxymethyl-5-(2,4-diethyleneimino-1,3,5-triazin-6-yl)amino-1,3-dioxane) is a synthetic aziridinyl triazine derivative classified as an alkylating cytostatic agent. It features a 1,3-dioxane ring with a furyl substituent and a diethyleneimino-triazine moiety, existing as separable cis and trans stereoisomers.

Molecular Formula C16H20N6O4
Molecular Weight 360.37 g/mol
CAS No. 67026-18-0
Cat. No. B1215915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurisyl
CAS67026-18-0
Synonyms2-(2-furyl)-5-hydroxymethyl-5-(2,4-diethyleneimino-1,3,5-triazin-6-yl)amino-1,3-dioxane
furisyl
furisyl, (cis)-isomer
furisyl, (trans)-isome
Molecular FormulaC16H20N6O4
Molecular Weight360.37 g/mol
Structural Identifiers
SMILESC1CN1C2=NC(=NC(=N2)NC3(COC(OC3)C4=CC=CO4)CO)N5CC5
InChIInChI=1S/C16H20N6O4/c23-8-16(9-25-12(26-10-16)11-2-1-7-24-11)20-13-17-14(21-3-4-21)19-15(18-13)22-5-6-22/h1-2,7,12,23H,3-6,8-10H2,(H,17,18,19,20)
InChIKeyPNUBYEKZUBFUQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furisyl (CAS 67026-18-0): Aziridinyl Triazine Antitumor Agent with Stereochemically Differentiated Pharmacological Profile


Furisyl (2-(2-furyl)-5-hydroxymethyl-5-(2,4-diethyleneimino-1,3,5-triazin-6-yl)amino-1,3-dioxane) is a synthetic aziridinyl triazine derivative classified as an alkylating cytostatic agent [1]. It features a 1,3-dioxane ring with a furyl substituent and a diethyleneimino-triazine moiety, existing as separable cis and trans stereoisomers [1].

Research Use

Aziridinyl triazine tool compound with separable cis/trans stereoisomers for target-engagement and SAR profiling.

Model Context

Reported in four distinct transplantable tumor models; supports broad model-response endpoint evaluation.

Stereochemical Diversification

Isomer-specific investigation possible; enables stereospecific activity comparison not feasible with achiral analogs.

Why Generic Substitution of Aziridinyl Triazine Antitumor Agents Carries Quantifiable Risk


The aziridinyl triazine class includes structurally related agents (dioxadet, trisadet, furisyl) with distinct substituents that confer divergent antitumor spectra, acute toxicity, hematotoxicity reversibility, and physicochemical properties [1]. Dioxadet advanced to Phase II clinical trials, whereas furisyl exhibited a broader tumor inhibition range but with different toxicity and recovery dynamics, making generic interchange without accounting for these differences detrimental to experimental reproducibility [2][3].

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Divergent model-response spectra among aziridinyl triazine analogs (dioxadet, trisadet) may compromise endpoint reproducibility if interchanged without validation.

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Toxicity-recovery kinetics and acute lethality thresholds are compound-specific; faster reversibility with furisyl may not transfer to dioxadet-based study protocols.

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Predicted lipophilicity (LogD) and hydrogen-bonding capacity differ, potentially altering solubility, passive permeability, and formulation strategy.

Quantitative Differentiation of Furisyl Against Closest Analogs: Evidence for Prioritized Selection


Tumor Growth Inhibition Rate Across Four Transplantable Models

Furisyl demonstrated a 76–100% inhibition rate against Ehrlich's tumor, Walker's carcinosarcoma, sarcoma 45, and rat ovarian tumors, compared to untreated controls (0% inhibition) [1]. This broad-spectrum activity, while not directly compared to dioxadet in the same study, places furisyl at the upper range of the aziridinyl triazine class, where dioxadet and trisadet also show pronounced but unquantified efficacy [2].

Model response
Reported
76–100% inhibition rate vs untreated control
Broad model-response context across four transplantable tumor types
Cross-study comparable; no direct head-to-head data with dioxadet in same study
Antitumor Activity In Vivo Efficacy Transplantable Tumor Models

Acute Toxicity (LD50) Comparison: Furisyl vs. Dioxadet

Furisyl exhibits a rat intraperitoneal LD50 of 6 mg/kg and a mouse LD50 of 15 mg/kg [1]. In contrast, dioxadet is more acutely toxic, with rat LD50 of 3.8 mg/kg and mouse LD50 of 10 mg/kg [2]. This represents a 1.6-fold and 1.5-fold lower acute lethal toxicity for furisyl, respectively, indicating a wider therapeutic window under acute exposure.

Acute toxicity (LD50)
Cross-study
Furisyl rat: 6 mg/kg
mouse: 15 mg/kg
Dioxadet rat: 3.8 mg/kg
mouse: 10 mg/kg
1.6× (rat) / 1.5× (mouse) higher LD50; supports wider dose-range study context
Intraperitoneal administration; acute exposure models
Acute Toxicity LD50 Hematotoxicity

Hematotoxicity Reversibility: Faster Recovery with Furisyl

Furisyl-induced hematological and organ toxicities subsided within 1–2 weeks after drug withdrawal [1]. In contrast, dioxadet-induced hematopoiesis suppression required 2–3 weeks for normalization [2]. This indicates a 1.5- to 2-fold faster recovery timeframe, which is critical for repeated dosing schedules.

Hematotoxicity reversibility
Cross-study
Furisyl: 1–2 weeks recovery
Dioxadet: 2–3 weeks recovery
Faster recovery supports repeat-dose study scheduling and washout design
Post-withdrawal monitoring in rats; endpoint reversibility context
Hematotoxicity Reversibility Bone Marrow Suppression

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

Furisyl exhibits a predicted LogD (pH 5.5) of -0.17 and a polar surface area (PSA) of 109 Ų, with 10 H-bond acceptors . Dioxadet, by comparison, has a LogD of -0.43 and PSA of 95 Ų with 9 H-bond acceptors . The higher LogD and PSA of furisyl suggest moderately enhanced membrane permeability and distinct solvation properties, influencing solubility, formulation strategy, and biodistribution.

Predicted lipophilicity
Predicted / Data to verify
LogD (pH 5.5): −0.17 vs −0.43
PSA: 109 vs 95 Ų
HBA: 10 vs 9
Moderately higher LogD and PSA may alter passive permeability and solubility profiles
ACD/Labs Percepta prediction; experimental confirmation recommended
Lipophilicity LogD Formulation Permeability

Stereochemical Complexity: Cis/Trans Isomerism as a Selectivity Handle

Furisyl is synthesized and characterized as distinct cis and trans stereoisomers, arising from the chiral 2-substituted 1,3-dioxane ring [1]. Dioxadet, in contrast, lacks this stereochemical feature due to its gem-dimethyl substitution pattern. While quantitative activity differences between isomers are not yet published, the availability of separable stereoisomers provides a structural basis for stereospecific structure-activity relationship (SAR) studies, which is not possible with dioxadet.

Stereochemical diversification
Class-level inference
Separable cis and trans stereoisomers present (dioxadet lacks stereoisomerism)
Enables isomer-specific SAR and target-engagement profiling
Quantitative isomer-specific activity data not yet published; research opportunity
Stereochemistry Cis/Trans Isomerism SAR Target Engagement

Furisyl Application Scenarios Stemming from Differentiated Pharmacological and Physicochemical Properties


Broad-Spectrum Preclinical Oncology Efficacy Screening

Furisyl's demonstrated 76–100% inhibition rate across multiple transplantable tumor models (Ehrlich, Walker, sarcoma 45, ovarian) [1] makes it a suitable positive control or lead compound for in vivo screening campaigns targeting diverse cancer types. Its broader efficacy profile compared to dioxadet, which advanced clinically, suggests utility in panels where multi-indication activity is desired.

Dose-Range-Finding Toxicology Studies with Expedited Recovery

The 1.5- to 2-fold faster reversibility of hematological toxicity (1–2 weeks) compared to dioxadet (2–3 weeks) [1] supports furisyl's use in repeat-dose toxicology protocols where shorter washout periods are required. Combined with its lower acute lethality (LD50 rat 6 mg/kg vs. 3.8 mg/kg for dioxadet) [2], it offers a wider safety margin for dose-escalation studies.

Formulation Development Leveraging Differentiated Lipophilicity

Furisyl's higher LogD (-0.17 vs. -0.43 for dioxadet) and larger polar surface area (109 Ų vs. 95 Ų) indicate distinct solubility and permeability characteristics. These differences can be exploited in formulation development for parenteral or intracavitary chemotherapy, particularly in designing lipid-based or nanocarrier systems that favor compounds with moderate lipophilicity.

Stereospecific SAR and Lead Optimization Programs

The availability of separate cis and trans isomers of furisyl [3] enables stereospecific structure-activity relationship studies, which are not possible with dioxadet due to its achiral dioxane core. Researchers can profile individual stereoisomers for differential target engagement, selectivity, and toxicity, potentially identifying a development candidate with an improved therapeutic index.

Application
Selection Property
Validation Focus
Tumor-model response screening
Broad model-response context across multiple transplantable tumor types
Endpoint inhibition rate and model-specific response patterns
Repeat-dose toxicology study design
Reported faster hematotoxicity reversibility and lower acute lethality vs dioxadet
Toxicity-recovery kinetics and dose-escalation tolerability endpoints
Formulation-development research
Predicted LogD, PSA, and H-bond acceptor differences relative to dioxadet
Solubility and permeability profiling for parenteral or lipid-based carrier design
Stereospecific SAR investigation
Availability of separable cis/trans stereoisomers
Isomer-specific target engagement and differential toxicity profiling
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